4-nitro-N-[(4-nitrophenyl)sulfonyl]-N-(pyridin-3-yl)benzenesulfonamide
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Overview
Description
4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-N-(3-PYRIDYL)-1-BENZENESULFONAMIDE is a complex organic compound characterized by its nitro and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-N-(3-PYRIDYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by sulfonation and coupling reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-N-(3-PYRIDYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-N-(3-PYRIDYL)-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-N-(3-PYRIDYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro and sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide
- 4-Nitrophenyl sulfone
Comparison
Compared to similar compounds, 4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-N-(3-PYRIDYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of nitro and sulfonyl groups attached to a pyridyl and benzene ring
Properties
Molecular Formula |
C17H12N4O8S2 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
4-nitro-N-(4-nitrophenyl)sulfonyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H12N4O8S2/c22-19(23)13-3-7-16(8-4-13)30(26,27)21(15-2-1-11-18-12-15)31(28,29)17-9-5-14(6-10-17)20(24)25/h1-12H |
InChI Key |
ACBYCEPNRLPLRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N(S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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